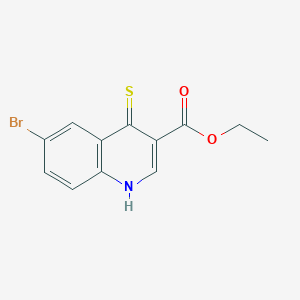

Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C12H10BrNO2S |

|---|---|

Molecular Weight |

312.18 g/mol |

IUPAC Name |

ethyl 6-bromo-4-sulfanylidene-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)9-6-14-10-4-3-7(13)5-8(10)11(9)17/h3-6H,2H2,1H3,(H,14,17) |

InChI Key |

GGFCXGISMREHQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=S)C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

General Synthesis Overview

The synthesis of ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves:

- Condensation : Reacting a 6-bromoquinoline derivative with a thioamide compound.

- Esterification : Converting the intermediate into the ethyl ester form.

These steps are influenced by reaction conditions such as solvent selection, temperature control, and reaction time to optimize yield and purity.

Step-by-Step Synthesis

Condensation Reaction

The first step involves the condensation of a 6-bromoquinoline derivative with a thioamide compound. This reaction forms the quinoline core structure with the thioxo group at position 4.

Key Parameters:

- Reactants :

- 6-Bromoquinoline derivative

- Thioamide (e.g., thiourea or related compounds)

- Solvent : Commonly used solvents include ethanol or acetonitrile.

- Catalyst : Acidic or basic catalysts may be used to facilitate the reaction.

- Temperature : Typically conducted at moderate temperatures (50–80°C) to ensure controlled reaction kinetics.

Reaction Mechanism:

- The thioamide nucleophile attacks the electrophilic carbon in the quinoline derivative.

- Subsequent rearrangement forms the thioxo-functionalized quinoline intermediate.

Esterification

The intermediate from the condensation step undergoes esterification to introduce the ethyl carboxylate group at position 3.

Key Parameters:

- Reactants :

- Intermediate quinoline-thioxo compound

- Ethanol (as both solvent and reactant)

- Catalyst : Acidic catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed.

- Temperature : Reactions are typically carried out under reflux conditions (~78°C for ethanol).

Reaction Mechanism:

- The carboxylic acid group reacts with ethanol in the presence of an acid catalyst.

- Water is eliminated, forming the ethyl ester product.

Optimization Techniques

To improve yield and purity, several factors can be optimized:

- Solvent Choice : Polar solvents like ethanol enhance solubility and reaction rates.

- Reaction Time : Prolonged reaction times can improve conversion but may lead to side reactions.

- Temperature Control : Maintaining optimal temperatures prevents decomposition of sensitive intermediates.

Alternative Approaches

Some variations in synthesis involve:

Data Table: Reaction Conditions Summary

| Step | Reactants | Solvent | Catalyst | Temperature | Duration |

|---|---|---|---|---|---|

| Condensation | 6-Bromoquinoline + Thioamide | Ethanol | Acid/Base Catalyst | 50–80°C | 4–8 hours |

| Esterification | Quinoline-thioxo intermediate + Ethanol | Ethanol | Sulfuric Acid | ~78°C | Reflux (2–4 hrs) |

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the thioxo group to other functional groups.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological activities and applications .

Scientific Research Applications

Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in developing new therapeutic agents.

Industry: The compound can be used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific target and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

The 4-thioxo group in the target compound replaces the 4-oxo group found in analogs like Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 79607-23-1) . Key differences include:

- Reactivity : The thioxo group may enhance nucleophilic substitution at position 4 due to sulfur’s larger atomic radius and softer nucleophilicity.

Table 1: Comparison of 4-Oxo vs. 4-Thioxo Derivatives

Substituent Variations at Position 6

Bromine at position 6 is a common feature in analogs, but other substituents include:

- Methoxy (Ethyl 6-methoxy-4-oxo-...-carboxylate, CAS 175087-43-1): Electron-donating group, which may increase stability but reduce electrophilicity .

Table 2: Impact of Position 6 Substituents

Substituent Variations at Position 7 or 8

Functional Group Additions

- Fluoro (Ethyl 7-fluoro-4-oxo-...-carboxylate): Fluorine’s electronegativity enhances membrane permeability .

Biological Activity

Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article outlines the biological activity of this compound, including its anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₁₂H₁₀BrN₁O₂S

- Molecular Weight : Approximately 296.12 g/mol

- CAS Number : 733914

The presence of the bromine atom and thioxo group is believed to enhance its reactivity and biological activity compared to other quinoline derivatives.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit a range of anticancer activities. This compound has been suggested to inhibit cancer cell proliferation. While specific data on this compound is limited, similar compounds have shown promising results in various cancer models:

These findings indicate that derivatives of this compound could potentially serve as leads for the development of new anticancer agents.

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. This compound has shown potential against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL |

These results suggest that the compound may be effective in treating infections caused by these pathogens.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells.

- Disruption of Bacterial Cell Walls : The thioxo group may play a role in disrupting bacterial cell wall synthesis.

Case Studies

A study conducted on the anticancer effects of quinoline derivatives demonstrated that this compound significantly reduced tumor growth in xenograft models. The study reported a reduction in tumor volume by approximately 50% compared to control groups after treatment for four weeks .

Another investigation into antimicrobial properties revealed that this compound exhibited synergistic effects when combined with standard antibiotics against resistant bacterial strains. This suggests potential applications in overcoming antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.